molecular formula C18H26N2O6 B558472 Boc-D-Orn(Z)-OH CAS No. 16937-92-1

Boc-D-Orn(Z)-OH

Cat. No.: B558472
CAS No.: 16937-92-1
M. Wt: 366.4 g/mol
InChI Key: QYYCZJUFHDLLOJ-CQSZACIVSA-N
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Description

Boc-D-Orn(Z)-OH, also known as N-tert-butoxycarbonyl-D-ornithine(Z)-OH, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyloxycarbonyl (Z) protecting group, which safeguard the amino and carboxyl groups, respectively.

Scientific Research Applications

Boc-D-Orn(Z)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

    Peptide Synthesis: The compound is a key intermediate in the synthesis of peptides and proteins, facilitating the protection and deprotection of amino groups.

    Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.

    Bioconjugation: The compound is employed in the conjugation of peptides to other biomolecules, enhancing their stability and functionality.

Safety and Hazards

“Boc-D-Orn(Z)-OH” is classified as Combustible Solids under the Storage Class Code 11 . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves when handling this compound . It may cause eye irritation and may be harmful if inhaled, swallowed, or absorbed through skin .

Mechanism of Action

Target of Action

Boc-D-Orn(Z)-OH is primarily used as a protective agent in peptide synthesis . The compound’s primary targets are the amino and hydroxyl groups present in peptide chains . These groups play a crucial role in the structure and function of peptides, and protecting them during synthesis is essential to prevent unwanted side reactions .

Mode of Action

This compound interacts with its targets by attaching a tert-butoxycarbonyl (Boc) group to the amino or hydroxyl groups of the peptide chain . This Boc group serves as a protective cap, preventing these functional groups from reacting during the peptide synthesis process . The Boc group is stable under basic hydrolysis conditions, reductive conditions, and various nucleophilic conditions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is peptide synthesis. By protecting the amino and hydroxyl groups, this compound ensures that the peptide chain is synthesized correctly without unwanted side reactions . The downstream effects include the successful synthesis of the desired peptide with the correct sequence and structure .

Result of Action

The molecular effect of this compound’s action is the formation of a Boc-protected peptide, which can then be further modified or deprotected under acidic conditions . On a cellular level, the use of this compound in peptide synthesis can enable the production of bioactive peptides that can interact with cellular targets and elicit various biological responses .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the stability of the Boc group is affected by the pH of the environment, with the group being stable under basic conditions but removed under acidic conditions . Temperature and solvent choice can also influence the efficacy of this compound in peptide synthesis . Therefore, careful control of the reaction conditions is necessary to ensure the successful use of this compound in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Orn(Z)-OH typically involves the protection of the amino and carboxyl groups of D-ornithine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected D-ornithine. Subsequently, the carboxyl group is protected using benzyl chloroformate (CbzCl) in the presence of a base, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Orn(Z)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Boc and Z protecting groups can be removed under acidic and hydrogenation conditions, respectively.

    Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation in the presence of palladium on carbon (Pd/C) is used to remove the Z group.

    Coupling: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling reactions.

Major Products Formed

    Deprotected Ornithine: Removal of the Boc and Z groups yields D-ornithine.

    Peptide Products: Coupling reactions result in the formation of peptides with this compound as a building block.

Comparison with Similar Compounds

Boc-D-Orn(Z)-OH can be compared with other protected amino acids such as:

    Boc-L-Orn(Z)-OH: The L-isomer of this compound, which has similar protecting groups but different stereochemistry.

    Boc-D-Lys(Z)-OH: A similar compound with a lysine backbone instead of ornithine.

    Fmoc-D-Orn(Z)-OH: A compound with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

The uniqueness of this compound lies in its specific stereochemistry and the combination of Boc and Z protecting groups, which provide stability and versatility in peptide synthesis.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6/c1-18(2,3)26-17(24)20-14(15(21)22)10-7-11-19-16(23)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYCZJUFHDLLOJ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428493
Record name Boc-D-Orn(Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16937-92-1
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[(phenylmethoxy)carbonyl]-D-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16937-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-D-Orn(Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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